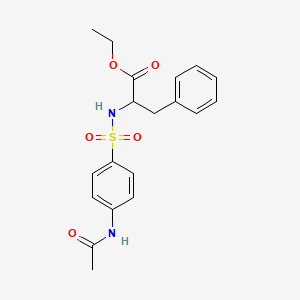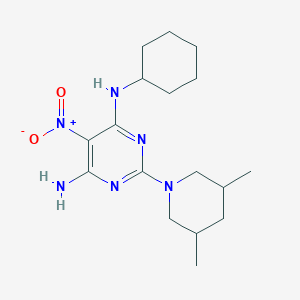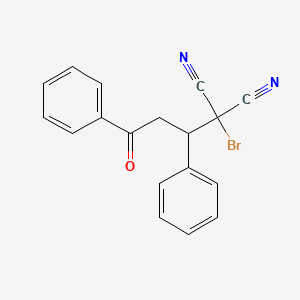![molecular formula C16H13N5S B15153284 4-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-2-methylquinazoline](/img/structure/B15153284.png)
4-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-2-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-2-methylquinazoline is a heterocyclic compound that combines the structural features of benzotriazole and quinazoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-2-methylquinazoline typically involves the reaction of 2-methylquinazoline with a benzotriazole derivative. One common method is the nucleophilic substitution reaction where the benzotriazole moiety is introduced via a suitable leaving group, such as a halide or tosylate, under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-2-methylquinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions.
Substitution: The benzotriazole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
4-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-2-methylquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-2-methylquinazoline is not fully understood. it is believed to interact with various molecular targets through its benzotriazole and quinazoline moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole derivatives: Known for their applications in corrosion inhibition and UV protection.
Quinazoline derivatives: Widely studied for their anticancer and antimicrobial properties.
Uniqueness
4-[(1H-Benzotriazol-1-ylmethyl)sulfanyl]-2-methylquinazoline is unique due to the combination of benzotriazole and quinazoline structures, which may confer distinct chemical and biological properties compared to other compounds in these classes .
Properties
Molecular Formula |
C16H13N5S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-(benzotriazol-1-ylmethylsulfanyl)-2-methylquinazoline |
InChI |
InChI=1S/C16H13N5S/c1-11-17-13-7-3-2-6-12(13)16(18-11)22-10-21-15-9-5-4-8-14(15)19-20-21/h2-9H,10H2,1H3 |
InChI Key |
BOZYBEQQMPMELR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)SCN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B15153216.png)
![N-(naphthalen-1-yl)-3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B15153226.png)

![2-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B15153233.png)
![4-methyl-N-[2-(phenylsulfanyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153239.png)
![2-(2-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}ethoxy)ethanol](/img/structure/B15153244.png)
![N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide](/img/structure/B15153245.png)
![2-{[3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B15153249.png)
![1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B15153264.png)

![4-chloro-3-nitro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B15153290.png)
![3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B15153291.png)

![3-methyl-1-(4-methylphenyl)-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15153313.png)
